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Compound of Interest

Compound Name: IV-361

Cat. No.: B15585928 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "IV-361" specified in the topic is not found in the public domain.

Based on available scientific literature, it is highly probable that this is a typographical error for

KX2-361, a dual-mechanism inhibitor of Src kinase and tubulin polymerization. This guide will

focus on the selectivity profile of KX2-361.

Executive Summary
KX2-361 is a novel, orally bioavailable small molecule that exhibits a dual mechanism of action

by inhibiting both Src kinase signaling and tubulin polymerization.[1][2][3] This unique profile

suggests its potential as a therapeutic agent in oncology, particularly for aggressive cancers

such as glioblastoma. While KX2-361 has been shown to be a potent inhibitor of its primary

targets, a comprehensive selectivity profile across the human kinome is not extensively

available in the public literature. This document summarizes the known inhibitory activities of

KX2-361, provides detailed experimental protocols for assessing its primary targets, and

visualizes its mechanism of action and experimental workflows.

Quantitative Selectivity Profile
The publicly available quantitative data for KX2-361 primarily focuses on its activity against Src

kinase and its effects on cell proliferation and tubulin polymerization. A broad kinase selectivity

panel, often referred to as a kinome scan, for KX2-361 has not been published. The selectivity

of its close analog, KX2-391 (Tirbanibulin), has been noted to be high for the Src substrate site,
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a feature that theoretically offers greater kinase selectivity compared to ATP-competitive

inhibitors.[4] However, it has also been observed that KX2-391 can inhibit other kinases, such

as FLT3-ITD, suggesting that a comprehensive profiling is necessary for a complete

understanding of the selectivity of this class of compounds.[4]

The following table summarizes the available quantitative data for KX2-361.

Target/Process Assay Type
Cell
Line/System

Value Reference

Src

Autophosphoryla

tion

Western Blot
GL261 murine

glioblastoma
IC50: 60 nM [1]

Tubulin

Polymerization
In vitro assembly Purified tubulin Inhibition at 5 µM [1]

Cell Proliferation GI50 Daoy 16 nM

Cell Proliferation GI50 LN-18 2.9 nM

Cell Proliferation GI50 SK-N-FI 11 nM

Cell Proliferation GI50 SK-N-MC 8 nM

Cell Proliferation GI50 SW1088 26 nM

Cell Proliferation GI50 T98G 14 nM

Cell Proliferation GI50 U-118-MG 29 nM

Signaling Pathway and Mechanism of Action
KX2-361's dual mechanism of action involves the disruption of two critical cellular processes:

Src kinase-mediated signaling and microtubule dynamics.

Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that plays a pivotal role in cell

proliferation, survival, migration, and angiogenesis. KX2-361 is a non-ATP competitive

inhibitor that targets the peptide substrate binding site of Src.[5] This inhibition blocks the

downstream signaling cascades that promote tumor growth and metastasis.[6]
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Tubulin Polymerization Inhibition: Microtubules, polymers of α- and β-tubulin, are essential

components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization,

KX2-361 disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and

subsequent apoptosis.[1]

The following diagram illustrates the signaling pathways targeted by KX2-361.

Mechanism of Action of KX2-361

KX2-361

Cellular Targets Cellular Processes

Cellular Outcomes

KX2_361

Src Tyrosine KinaseInhibits

Tubulin
Inhibits Polymerization

Src Signaling Cascade

Microtubule Dynamics

Decreased Proliferation

Decreased Migration

Decreased Angiogenesis

Induction of ApoptosisG2/M Cell Cycle Arrest

Click to download full resolution via product page

Mechanism of Action of KX2-361

Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of a compound's

selectivity and mechanism of action. Below are representative protocols for Src kinase

inhibition and tubulin polymerization assays.

Src Kinase Inhibition Assay (Western Blot for
Autophosphorylation)
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This protocol is a representative method to assess the inhibition of Src kinase

autophosphorylation in a cellular context.

Objective: To determine the IC50 of KX2-361 for the inhibition of Src autophosphorylation at

Tyr416.

Materials:

GL261 murine glioblastoma cells

Complete growth medium (e.g., DMEM with 10% FBS)

KX2-361 stock solution (in DMSO)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: Rabbit anti-phospho-Src (Tyr416) and Rabbit anti-total Src

Secondary antibody: HRP-conjugated anti-rabbit IgG

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Cell Culture and Treatment: Seed GL261 cells in 6-well plates and allow them to adhere

overnight. Treat the cells with a serial dilution of KX2-361 (e.g., 0-1000 nM) for a specified

time (e.g., 24 hours). Include a vehicle control (DMSO).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay.

SDS-PAGE and Western Blotting:

Normalize protein amounts for all samples and prepare them for SDS-PAGE.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight

at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again and detect the signal using an ECL substrate and a

chemiluminescence imaging system.

Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody

against total Src to normalize for protein loading.

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio

of phospho-Src to total Src for each treatment. Plot the percentage of inhibition against the

log concentration of KX2-361 and determine the IC50 value using a non-linear regression

model.
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Src Kinase Inhibition Assay Workflow
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Src Kinase Inhibition Assay Workflow
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In Vitro Tubulin Polymerization Assay
This protocol is a representative method for assessing the effect of KX2-361 on the in vitro

polymerization of purified tubulin.

Objective: To determine if KX2-361 inhibits the polymerization of tubulin in a cell-free system.

Materials:

Lyophilized porcine brain tubulin (>99% pure)

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

GTP stock solution (100 mM)

Glycerol

KX2-361 stock solution (in DMSO)

Positive control (e.g., Nocodazole)

Vehicle control (DMSO)

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

Reagent Preparation:

Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of

3 mg/mL. Keep on ice.

Prepare a polymerization mix containing polymerization buffer, GTP (final concentration 1

mM), and glycerol (final concentration 10%).

Assay Setup:

In a pre-warmed 96-well plate, add the test compounds (KX2-361, Nocodazole, DMSO) to

the respective wells.
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Add the tubulin solution to the polymerization mix and briefly vortex.

Polymerization Measurement:

Immediately add the tubulin/polymerization mix to the wells containing the test

compounds.

Place the plate in the spectrophotometer pre-heated to 37°C.

Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in

absorbance corresponds to the extent of tubulin polymerization.

Data Analysis:

Plot the absorbance at 340 nm against time for each condition.

Compare the polymerization curves of KX2-361-treated samples to the vehicle control.

Inhibition of polymerization will result in a lower rate and extent of absorbance increase.
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In Vitro Tubulin Polymerization Assay Workflow
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Tubulin Polymerization Assay Workflow

Conclusion
KX2-361 is a promising dual-mechanism inhibitor targeting Src kinase and tubulin

polymerization. The available data demonstrates its potent activity against these targets and in

various cancer cell lines. However, a comprehensive kinase selectivity profile is essential for a

complete understanding of its off-target effects and for guiding its clinical development. The

experimental protocols provided in this guide offer a framework for the further characterization

of KX2-361 and other similar compounds. Future studies should aim to generate a broad

kinome-wide selectivity profile to fully elucidate the therapeutic potential and safety of KX2-361.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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